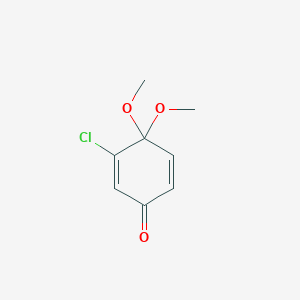![molecular formula C10H12O3 B14283009 [2-(2-Hydroxyethyl)phenyl]acetic acid CAS No. 136863-22-4](/img/structure/B14283009.png)
[2-(2-Hydroxyethyl)phenyl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(2-Hydroxyethyl)phenyl]acetic acid: is an organic compound that features a phenyl group substituted with a hydroxyethyl group and an acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-Hydroxyethyl)phenyl]acetic acid can be achieved through several methods. One common approach involves the hydrolysis of benzyl cyanide, which can be carried out under acidic or basic conditions . The acid hydrolysis is generally preferred due to its smoother reaction profile .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale hydrolysis reactors where benzyl cyanide is treated with a suitable acid catalyst. The reaction conditions, such as temperature and pressure, are optimized to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
[2-(2-Hydroxyethyl)phenyl]acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
[2-(2-Hydroxyethyl)phenyl]acetic acid has several applications in scientific research:
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which [2-(2-Hydroxyethyl)phenyl]acetic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylacetic acid: Shares the phenyl and acetic acid moieties but lacks the hydroxyethyl group.
Benzoic acid: Contains a phenyl group with a carboxylic acid but no hydroxyethyl substitution.
Cinnamic acid: Features a phenyl group with an acrylic acid moiety instead of acetic acid.
Uniqueness
[2-(2-Hydroxyethyl)phenyl]acetic acid is unique due to the presence of the hydroxyethyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
136863-22-4 |
|---|---|
Formule moléculaire |
C10H12O3 |
Poids moléculaire |
180.20 g/mol |
Nom IUPAC |
2-[2-(2-hydroxyethyl)phenyl]acetic acid |
InChI |
InChI=1S/C10H12O3/c11-6-5-8-3-1-2-4-9(8)7-10(12)13/h1-4,11H,5-7H2,(H,12,13) |
Clé InChI |
VZWXEAZIMWMEBY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CCO)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


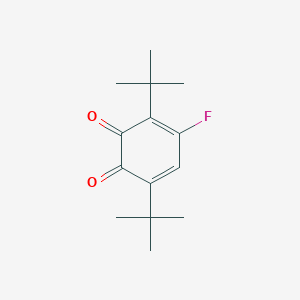


![[(1-Chlorohex-1-en-1-yl)selanyl]benzene](/img/structure/B14282941.png)
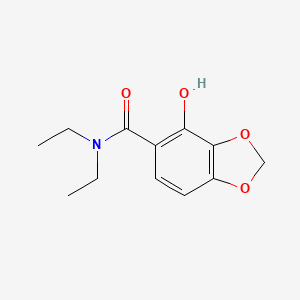

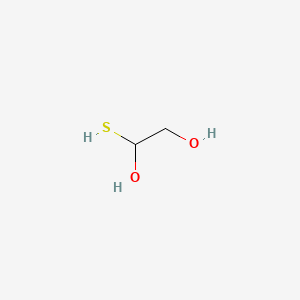
![12-[Bis(4-methoxyphenyl)(phenyl)methoxy]dodecan-1-OL](/img/structure/B14282965.png)
![2-Propyn-1-ol, 1-[(1,1-dimethylethyl)dimethylsilyl]-3-(trimethylsilyl)-](/img/structure/B14282968.png)

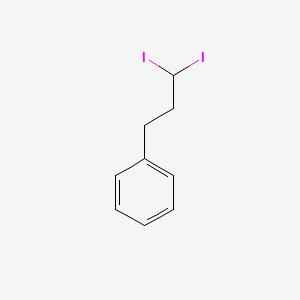
![6-[(5Z)-4-Ethyl-5-(phenylimino)-1,3,4-thiadiazolidin-2-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14282972.png)
